molecular formula C16H19ClN2O4 B2372727 5-Chloro-2-[4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butoxy]benzaldehyde CAS No. 712333-37-4

5-Chloro-2-[4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butoxy]benzaldehyde

Cat. No.: B2372727
CAS No.: 712333-37-4
M. Wt: 338.79
InChI Key: CTWSMHBQWNAPNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-[4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butoxy]benzaldehyde is a complex organic compound that features a benzaldehyde core substituted with a chloro group and an imidazolidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butoxy]benzaldehyde typically involves multi-step organic reactions. One common approach is to start with the chlorination of 2-hydroxybenzaldehyde to introduce the chloro group. This is followed by the alkylation of the hydroxyl group with 4-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)butyl bromide under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butoxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: 5-Chloro-2-[4-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)butoxy]benzoic acid.

    Reduction: 5-Chloro-2-[4-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)butoxy]benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-2-[4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butoxy]benzaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 5-Chloro-2-[4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butoxy]benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The imidazolidinyl moiety can form hydrogen bonds and other interactions with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-hydroxybenzaldehyde: Lacks the imidazolidinyl moiety but shares the chloro and aldehyde functional groups.

    4-(4,4-Dimethyl-2,5-dioxo-1-imidazolidinyl)butyl bromide: Contains the imidazolidinyl moiety but lacks the benzaldehyde core.

    2-[4-(4,4-Dimethyl-2,5-dioxo-1-imidazolidinyl)butoxy]benzaldehyde: Similar structure but without the chloro substitution.

Uniqueness

5-Chloro-2-[4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butoxy]benzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the chloro and imidazolidinyl moieties allows for diverse interactions and applications that are not possible with simpler analogs.

Properties

IUPAC Name

5-chloro-2-[4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O4/c1-16(2)14(21)19(15(22)18-16)7-3-4-8-23-13-6-5-12(17)9-11(13)10-20/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTWSMHBQWNAPNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CCCCOC2=C(C=C(C=C2)Cl)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

47.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24792981
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.